![molecular formula C15H12ClN5 B2514814 4-(3-クロロフェニル)-1,4-ジヒドロ[1,3,5]トリアジノ[1,2-a]ベンゾイミダゾール-2-アミン CAS No. 380460-64-0](/img/structure/B2514814.png)
4-(3-クロロフェニル)-1,4-ジヒドロ[1,3,5]トリアジノ[1,2-a]ベンゾイミダゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,3,5-triazines has been explored in the context of creating new compounds with potential applications in various fields. One study reports the synthesis of two new 1,3,5-triazines that incorporate 2-(aminomethyl)-1H-benzimidazole hydrochloride as a substituent . These compounds, specifically 2-{[(4,6-dichloro-1,3,5-triazin-2-yl)amino]methyl}-1H-benzimidazol-3-ium chloride (1), and bis(2,2'-{[(6-chloro-1,3,5-triazine-2,4-diyl)bis(azanediyl)]bis(methylene)}bis(1H-benzimidazol-3-ium)) tetrachloride heptahydrate (2), were characterized using techniques such as single-crystal X-ray diffraction analysis and IR spectroscopy. Additionally, NMR spectra were obtained for compound 1 .
Molecular Structure Analysis
The molecular structure of the synthesized 1,3,5-triazines was determined using single-crystal X-ray diffraction analysis. Both salts exhibit triclinic symmetry and belong to the space group P-1. The supramolecular structures of these compounds are stabilized by hydrogen bonding and offset π-π interactions. In the case of the hydrated salt 2, the noncovalent interactions form pseudo-nanotubes that encapsulate chloride anions and water molecules. These structures exhibit substitutional and positional disorder as modelled in the refinement .
Chemical Reactions Analysis
Although the provided data does not directly discuss the chemical reactions of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, it does mention the reactivity of related triazine compounds. For instance, 3,(5)-(di)chloro-2H-1,4-(benz)oxazin-2-ones have been shown to react with diazo compounds or sodium azide to yield bi(tri)cyclic compounds. These intermediates can then be converted into [1,2,3]triazoles or 1,5-disubstituted tetrazoles through reactions with various nucleophiles such as methanol, water, and amines . This suggests that similar reactivity patterns could potentially be explored for the synthesis or functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized 1,3,5-triazines are inferred from their molecular structure and the characterization techniques used. The presence of hydrogen bonding and π-π interactions indicates a propensity for these compounds to engage in noncovalent interactions, which could influence their solubility and stability. The crystalline nature and the presence of water molecules in the hydrated salt suggest hygroscopic properties. The IR spectroscopy data, while not detailed in the abstract, would provide insights into the functional groups present and their chemical environment . The NMR data for compound 1 would offer information on the chemical shifts and coupling constants, which are indicative of the electronic structure and the molecular conformation .
科学的研究の応用
抗菌活性
1,3,5-トリアジン誘導体は、本化合物を含め、抗菌活性を示すことが判明している . 一部の化合物は、黄色ブドウ球菌および大腸菌に対して有望な活性を示した . これにより、これらの化合物は新しい抗菌薬の開発のための潜在的な候補となる。
抗マラリア特性
これらの化合物は、抗マラリア活性についても研究されている . マラリアの原因となる寄生虫の増殖を阻害する能力により、これらの化合物は新しい抗マラリア薬の開発に役立つ可能性がある。
抗癌用途
1,3,5-トリアジン誘導体は、抗癌活性を示すことが判明している . これにより、これらの化合物は、新しい癌治療薬の開発に使用できる可能性がある。
抗ウイルス特性
これらの化合物は、抗ウイルス活性を示すことも判明している . これにより、これらの化合物は新しい抗ウイルス薬の開発に役立つ可能性がある。
抗炎症および鎮痛特性
1,3,5-トリアジン誘導体は、抗炎症および鎮痛特性を示すことが判明している . これにより、これらの化合物は新しい抗炎症薬および鎮痛薬の開発に使用できる可能性がある。
降圧および強心特性
これらの化合物は、降圧および強心特性を示すことも判明している . これにより、これらの化合物は心臓病および高血圧の治療に役立つ可能性がある。
作用機序
Target of Action
The primary target of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth .
Mode of Action
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the tetrahydrofolate synthesis pathway, leading to a decrease in DNA synthesis and cell growth .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This disruption leads to a decrease in the production of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides required for DNA synthesis . The downstream effect is a reduction in DNA synthesis and cell growth .
Result of Action
The molecular and cellular effects of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine’s action result in the inhibition of DHFR . This leads to a decrease in DNA synthesis and cell growth, potentially making it useful in the treatment of certain tumors .
将来の方向性
The future directions for research on these compounds could involve further exploration of their antitumor properties, as well as the development of more efficient synthesis methods . Additionally, the influence of substituents in position 4 and the degree of saturation of the heterocycle on the properties of these derivatives could be investigated .
生化学分析
Biochemical Properties
The compound 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with various enzymes and proteins. It has been found to inhibit the activity of mammalian dihydrofolate reductase , an enzyme involved in the metabolic pathway that leads to the synthesis of tetrahydrofolate and is critical for the production of DNA, RNA, and proteins.
Cellular Effects
The effects of 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase can lead to a decrease in the synthesis of necessary biomolecules, affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, 4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exerts its effects through binding interactions with biomolecules, specifically enzymes like dihydrofolate reductase . This binding inhibits the enzyme’s activity, leading to changes in gene expression and cellular functions.
Metabolic Pathways
4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is involved in the metabolic pathway related to the synthesis of tetrahydrofolate, as it inhibits dihydrofolate reductase . This could potentially affect metabolic flux or metabolite levels.
特性
IUPAC Name |
4-(3-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5/c16-10-5-3-4-9(8-10)13-19-14(17)20-15-18-11-6-1-2-7-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQVIGRBRSJTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

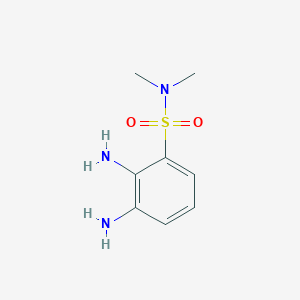

![N-({[2,3'-bifuran]-5-yl}methyl)-3-methylbutanamide](/img/structure/B2514733.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2514734.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)
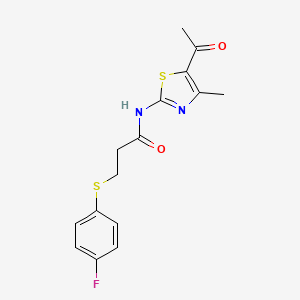
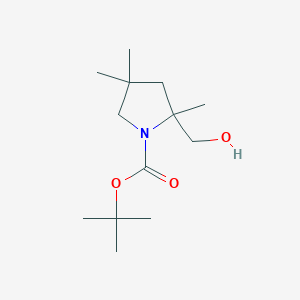
![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
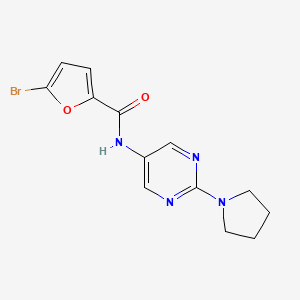
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
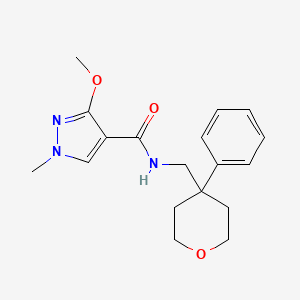

![1-(3-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2514751.png)
